![molecular formula C17H21N3O2 B2418377 2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946335-69-9](/img/structure/B2418377.png)
2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . Another study reported the synthesis of a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research into pyrimidinone and pyridine derivatives, similar to the compound , has shown that these chemicals can possess potent antimicrobial and antifungal activities. For instance, a study synthesized a series of pyrimidinones and oxazinones, demonstrating good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid. These findings highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory Activity
Pyrimidine compounds have also been explored for their anti-inflammatory properties. A study synthesized various pyridines, pyrimidinones, and oxazinones using citrazinic acid as a starting material. These compounds exhibited significant anti-inflammatory activity, comparable to the reference drug Prednisolone®. This research suggests the potential utility of pyrimidine derivatives in treating inflammatory conditions (Amr, Sabry, & Abdulla, 2007).
Anticancer Activity
The exploration of pyrimidine derivatives extends into anticancer research as well. One study synthesized 5-deaza analogues of aminopterin and folic acid, demonstrating significant in vitro and in vivo anticancer activity. This research underscores the potential of pyrimidine derivatives in developing new anticancer therapies (Su et al., 1986).
properties
IUPAC Name |
2-cyclohexyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPDEZFXQQQYGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide |
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